5-(Aminomethyl)-2-chloropyridin-3-OL
Description
5-(Aminomethyl)-2-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 2, and an aminomethyl (-CH₂NH₂) substituent at position 5. This compound combines functional groups that confer unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amine groups) and electron-withdrawing effects (via the chlorine atom).
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H,2,8H2 |
InChI Key |
HHNSZGYWFMXGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-OL with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-2-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-2-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(Aminomethyl)-2-chloropyridin-3-OL can be contextualized by comparing it to related pyridine derivatives from the Catalog of Pyridine Compounds (2017). Below is a detailed analysis of key analogs:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
5-Chloro-2-methoxypyridin-3-ol (chlorine at position 5, ) exhibits electron-withdrawing effects at position 5, contrasting with the electron-donating aminomethyl group in the target compound.
In contrast, 5-Chloro-2-methoxypyridin-3-ol (methoxy group at position 2, ) has an electron-donating substituent, increasing ring reactivity.
Hydroxyl Group at Position 3: All compounds except 3-Amino-5-methoxypyridin-4-ol•2HCl () share a hydroxyl group at position 3, which contributes to acidity (pKa ~8–10 for pyridinols) and solubility in polar solvents.
Halogen Variations: 5-Iodopyridin-3-ol (iodine at position 5, ) highlights the impact of halogen size and polarizability. Iodine’s larger atomic radius may increase steric hindrance compared to chlorine or aminomethyl groups.
Hypothetical Property Trends (Based on Substituent Chemistry):
- Solubility: The target compound’s aminomethyl group likely enhances water solubility relative to methyl or chloro analogs.
- Reactivity : The chlorine at position 2 may direct electrophilic attacks to position 4 or 6, whereas methoxy groups (as in ) activate the ring for electrophilic substitution.
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